7,8-Dnipo

Description

7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid derivative with two hydroxyl groups at the 7th and 8th positions of its flavone backbone. It has garnered significant attention for its role as a competitive inhibitor of pyridoxal phosphatase (PDXP), an enzyme regulating pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B4. By inhibiting PDXP, 7,8-DHF increases PLP levels in neurons, which is critical for neurotransmitter synthesis and cognitive function . Structural studies reveal that 7,8-DHF binds reversibly to PDXP with low micromolar affinity (IC₅₀ ≈ 5 µM), and its mechanism involves competitive inhibition at the enzyme's active site . However, its effects may involve off-target mechanisms, necessitating further investigation .

Properties

CAS No. |

143394-68-7 |

|---|---|

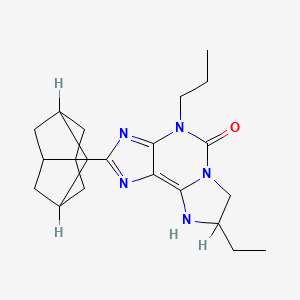

Molecular Formula |

C21H29N5O |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

8-ethyl-4-propyl-2-(3-tricyclo[3.3.1.03,7]nonanyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |

InChI |

InChI=1S/C21H29N5O/c1-3-5-25-18-16(17-22-15(4-2)11-26(17)20(25)27)23-19(24-18)21-9-12-6-13(10-21)8-14(21)7-12/h12-15,22H,3-11H2,1-2H3 |

InChI Key |

KSNFSPWAGPTPTM-UHFFFAOYSA-N |

SMILES |

CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6 |

Canonical SMILES |

CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6 |

Synonyms |

7,8-dihydro-8-ethyl-2-(3-noradamantyl)-4-propyl-1H-imidazo(2,1-j)purin-5(4H)-one 7,8-DNIPO KF 20274 KF 20274 hydrochloride, (+-)-isomer KF 20274, (S)-isomer KF-20274 KF20274 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

4’DMA-7,8-Dihydroxyflavone (4’DMA-7,8-DHF)

- Structural Similarity: 4’DMA-7,8-DHF is a methylated derivative of 7,8-DHF, with a dimethylamino group at the 4’ position. This modification enhances its metabolic stability, as it converts to 7,8-DHF in vivo .

- Functional Comparison : Both compounds activate similar pathways, including TrkB receptor signaling and PLP modulation. However, 4’DMA-7,8-DHF’s precursor properties may offer prolonged bioavailability compared to 7,8-DHF .

- Research Gaps: No human trials exist for either compound, and their long-term safety profiles remain uncharacterized .

7-Hydroxycoumarin and 7,8-Dihydroxycoumarin Derivatives

- Structural Similarity : These coumarin derivatives share hydroxyl groups at positions analogous to 7,8-DHF but lack the flavone backbone. For example, sulfonamide derivatives of 7,8-dihydroxycoumarin (e.g., compounds 5f and 5g) exhibit antioxidant and antimicrobial activities .

- Functional Divergence : Unlike 7,8-DHF, these derivatives show minimal neuroprotective effects. Their primary applications are in combating oxidative stress (DPPH radical scavenging IC₅₀ ≈ 13.5 mM) and bacterial growth, highlighting divergent structure-activity relationships .

7,8-Benzoflavone

- Structural Similarity : 7,8-Benzoflavone features a benzene ring fused to the flavone structure but lacks hydroxyl groups.

- Functional Contrast : It enhances testosterone production in male rats via undefined mechanisms, differing entirely from 7,8-DHF’s neurological focus. Preliminary data suggest anti-inflammatory and anticancer properties, but these remain underexplored .

Marine Natural Products: (+)-7,8-Dihydroplakortide E

- Structural Similarity: This plakortide from marine sponges shares a dihydroxy motif but possesses a complex polyketide structure distinct from flavonoids.

- Its stereochemistry and lipophilic tail contribute to its bioactivity profile .

Data Table: Key Comparative Metrics

Mechanistic and Application Insights

- Hydroxylation Position : The 7,8-dihydroxy configuration is critical for PDXP inhibition in 7,8-DHF, as seen in its co-crystal structure with the enzyme . Similarly, hydroxylation at analogous positions in efavirenz metabolites (e.g., (S)-7,8diOH EFV) determines their activity, though their targets differ .

- Therapeutic Potential: While 7,8-DHF and 4’DMA-7,8-DHF focus on neurological disorders, structurally related compounds like 7,8-dihydroxycoumarin derivatives prioritize antimicrobial roles, underscoring the versatility of dihydroxy motifs in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.